2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and benzenesulfonyl groups, which contribute to its reactivity and stability.
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. The benzenesulfonyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate can be compared with other similar compounds such as:
Bis(2,2,2-trifluoroethyl) carbonate: Used as an electrolyte additive in batteries.
(2,2,2-Trifluoroethyl)benzene: Known for its applications in organic synthesis.
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings.
The uniqueness of this compound lies in its specific combination of trifluoroethyl and benzenesulfonyl groups, which provide distinct reactivity and stability compared to other compounds.
Properties
CAS No. |
63924-56-1 |
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Molecular Formula |
C9H8F3NO4S |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
GSFAAKXTRZCUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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